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CAS No.: 946128-88-7

Cat. No.: S548797

Application Notes: Drug Combination Profile

The combination of avutometinib (a RAF/MEK clamp) and defactinib (a FAK inhibitor) represents a novel
approach to targeting the RAS/MAPK pathway, a key driver in many cancers. The combination is designed
to provide a more complete and durable blockade of this pathway by simultaneously inhibiting the primary

MEK signaling and the compensatory FAK-mediated resistance mechanism [1] [2].

e Mechanism of Action (MoA): The combination's synergistic mechanism of action is illustrated in the
diagram below.
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¢ Recommended Dosage and Administration: The established regimen for a 28-day cycle is
avutometinib 3.2 mg taken orally twice weekly (e.g., on Day 1 and Day 4) and defactinib 200 mg
taken orally twice daily. Both drugs are administered on a "3 weeks on, 1 week off" schedule. They
should be taken with food and swallowed whole [3] [4] [5].

¢ Key Clinical Efficacy Data: The table below summarizes the efficacy findings from pivotal clinical

trials.
. . Overall . .
Cancer Trial Patient Median Progression-
. Response Rate . Source
Type (Phase) Population Free Survival (PFS)
(ORR)
LGSOC FRAME All patients 42.3% (11/26) 20.1 months [3]

(1) (n=26)
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Cancer Trial Patient

Type (Phase) Population

LGSOC FRAME KRAS-mutated
1) (n=12)

LGSOC RAMP 201 KRAS-mutated
(2 (n=57)

Metastatic RAMP 205 1stline, RP2D
PDAC (1b/2) cohort (n=12)

Overall . ]
Median Progression-
Response Rate . Source
Free Survival (PFS)

(ORR)

58.3% (7/12) 30.8 months [1]
44% Not Reached in DOR*  [4] [6]
83% (10/12) Data Immature [7]

*DOR = Duration of Response; median DOR in RAMP 201 was 31.1 months [6].

Experimental Protocols

For researchers aiming to validate or build upon these findings, the following protocols outline the key in-

vitro and clinical trial methodologies.

In-Vitro Combination Study Protocol

This protocol can be used to assess the synergistic effect of avutometinib and defactinib in cell lines.

e 1. Cell Line Selection and Culture: Select human cancer cell lines relevant to the target indication
(e.g., LGSOC, pancreatic ductal adenocarcinoma (PDAC)). Include lines with varying KRAS status
(mutant vs. wild-type). Culture cells in recommended medium and maintain in a humidified incubator

at 37°C with 5% COz [3].

e 2. Drug Preparation: Prepare stock solutions of avutometinib and defactinib in DMSO. Generate a
series of working concentrations in culture medium, ensuring the final DMSO concentration is non-

cytotoxic (e.g., <0.1%) [3].

¢ 3. Treatment and Assay Setup: Seed cells in 96-well plates. After cell adhesion, treat with a matrix
of avutometinib and defactinib concentrations (e.g., 8x8 combination). Include single-agent
treatments and vehicle controls. Each condition should have multiple replicates. Assay cell viability
after 72-120 hours using a validated method (e.g., CellTiter-Glo Luminescent Cell Viability Assay) [3].
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e 4. Data Analysis: Calculate the percentage of cell growth inhibition for each well relative to vehicle
and positive controls. Use software like CalcuSyn to determine the Combination Index (CI) for each
drug pair according to the Chou-Talalay method. A ClI < 1 indicates synergy [3].

Clinical Trial Dosing and Safety Monitoring Protocol

This protocol is based on the established phase 1/2 FRAME and RAMP 201 trials [3] [6] [5].

¢ 1. Patient Eligibility and Screening: Key inclusion criteria for LGSOC trials include histologically
confirmed, recurrent, measurable LGSOC; presence of KRAS mutation (confirmed by NGS or PCR);
and prior systemic therapy. Critical screening assessments include comprehensive ophthalmologic
examination, liver function tests (LFTs), CPK level, and complete blood count (CBC) [4] [6] [5].

e 2. Dosing Schedule and Cycle: Administer in 28-day cycles. The recommended phase 2 dose
(RP2D) is avutometinib 3.2 mg orally twice weekly and defactinib 200 mg orally twice daily,
both for the first 3 weeks, followed by a 1-week break. Therapy continues until disease progression or
unacceptable toxicity [3] [5].

o 3. Dose Modification and Toxicity Management: The table below outlines management for
common adverse events (AES).

Adverse Event Grade (CTCAE) Recommended Action

Rash Grade 3 Withhold until resolves to < Grade 2, then resume at
reduced dose.

Increased Grade 4 Withhold. If improves to < Grade 1 within 3 weeks, resume
CPK at reduced dose.

Ocular Symptomatic RPE Withhold; follow with OCT every 2 weeks. Resume at
Toxicity detachment reduced dose upon resolution.

Diarrhea Grade 3 Withhold until resolves to baseline or Grade 1, then

resume at same dose.

Hepatotoxicity = Grade 3 (AST/ALT) Withhold until < Grade 2 or baseline, then resume at
reduced dose.

o 4. Efficacy Assessment: Tumor response should be evaluated by blinded independent central
review (BICR) per RECIST v1.1. Conduct tumor imaging (CT or MRI) at baseline and every 8 weeks
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thereafter [4] [6].

Conclusion and Future Directions

The avutometinib and defactinib combination is a promising therapeutic strategy for RAS/MAPK-driven
cancers. Its novel dual-pathway inhibition mechanism has demonstrated substantial clinical efficacy in
KRAS-mutated LGSOC, leading to its recent FDA accelerated approval [4] [1]. Ongoing Phase 3 trials in
LGSOC (RAMP-301) and planned registrational studies in metastatic pancreatic cancer will be crucial in

confirming these benefits and potentially expanding the therapeutic indications for this combination [6] [7].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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